

Application of Piperazine Derivatives in Medicinal Chemistry: A Comprehensive Overview

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Compound of Interest

Compound Name: *1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate*

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The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its presence in a multitude of clinically approved drugs and biologically active molecules. Its unique physicochemical properties, including its ability to form hydrogen bonds, its conformational flexibility, and its capacity for substitution at two nitrogen atoms, make it a versatile building block in drug design. This document provides a detailed overview of the application of piperazine derivatives across several key therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

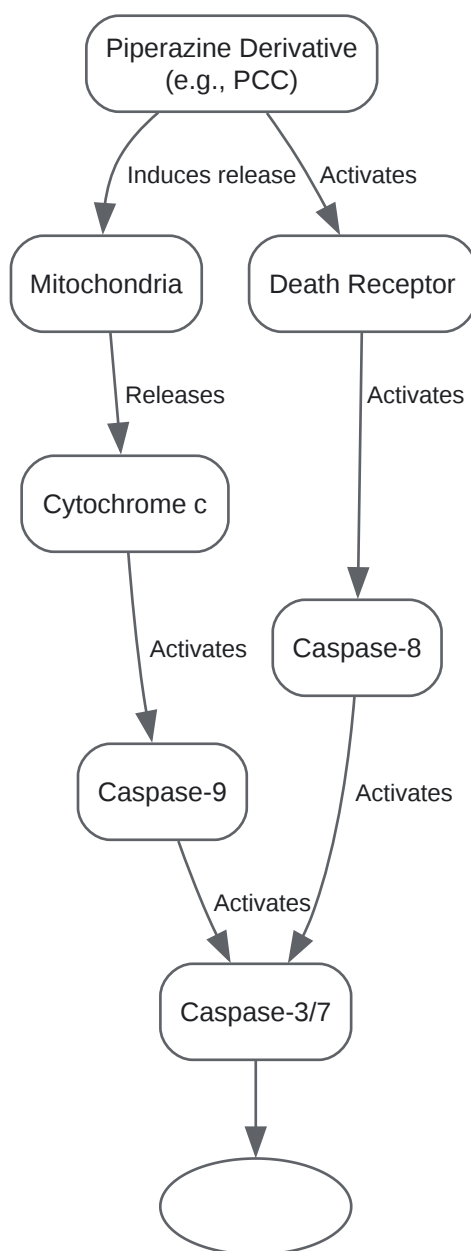
Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.^{[1][2]} Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.^{[2][3]}

Quantitative Data on Anticancer Piperazine Derivatives

Compound/Derivative	Cancer Cell Line(s)	Activity Type	Value (μM)	Reference(s)
Vindoline Derivative 17	KM12 (Colon)	Growth Inhibition	-84.40%	[4]
Vindoline Derivative 17	SF-539, SNB-75 (CNS)	Growth Inhibition	> -80%	[4]
Vindoline Derivative 17	SK-MEL-5, LOX-IMVI (Melanoma)	Growth Inhibition	-98.17%, -95.37%	[4]
Vindoline Derivative 23	MDA-MB-468 (Breast)	GI50	1.00	[4]
Vindoline Derivative 25	HOP-92 (Non-small cell lung)	GI50	1.35	[4]
Quinoxalinylpiperazine 122	HCT116, HCT-15	IC50	0.029, 0.021	[1]
Alepterolic Acid Derivative 3n	MDA-MB-231 (Triple-negative breast)	IC50	5.55	
PCC	SNU-475, SNU-423 (Liver)	IC50	6.98, 7.76	[2]
Novel Piperazine Derivative	K562 (Leukemia)	GI50	0.06 - 0.16	[3]

Mechanism of Action: Induction of Apoptosis

A common mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the piperazine derivative PCC has been shown to induce apoptosis in liver cancer cells by increasing the release of mitochondrial cytochrome c, which in turn activates caspase-9 and the downstream executioner caspases-3/7.[2] Concurrently, PCC can activate the extrinsic pathway by upregulating caspase-8.[2]



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Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine derivatives.

Experimental Protocols

A common method for the synthesis of N-arylpiperazine derivatives involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether.[5][6]

- **Reaction Setup:** In a round-bottom flask, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
- **Solvent Addition:** Add diethylene glycol monomethyl ether to the flask.
- **Heating:** Heat the reaction mixture to 150°C and stir for the appropriate time (typically several hours).
- **Work-up:** After cooling, the reaction mixture is typically subjected to an aqueous work-up, including extraction with an organic solvent and purification by chromatography or recrystallization to yield the N-arylpiperazine product.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.^{[7][8]}

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 72 hours).
- **MTT Addition:** Remove the treatment medium and add 28 μL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.^[9]
- **Formazan Solubilization:** Remove the MTT solution and add 130 μL of DMSO to each well to dissolve the formazan crystals.^[9]
- **Absorbance Measurement:** Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.^[9]

Xenograft models are used to evaluate the antitumor activity of compounds in a living organism.^{[10][11][12]}

- **Cell Implantation:** Subcutaneously inject human cancer cells (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).^[10]
- **Tumor Growth:** Allow the tumors to grow to a palpable size.

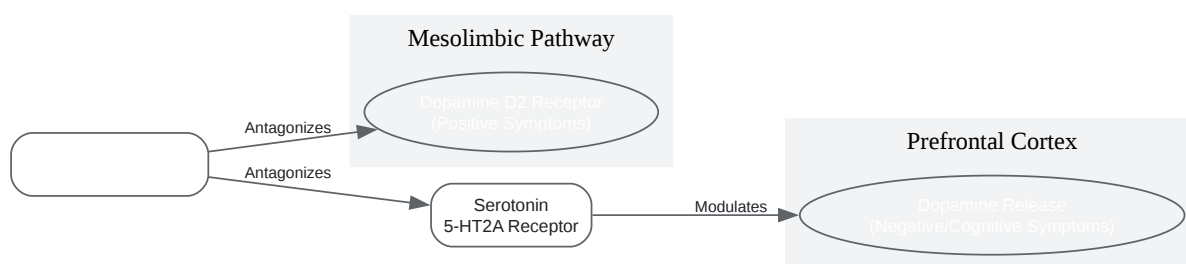
- **Treatment:** Randomize the mice into control and treatment groups. Administer the piperazine derivative (e.g., via intraperitoneal injection) at a specified dose and schedule.
- **Monitoring:** Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.^[10]
- **Endpoint Analysis:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Antipsychotic Applications

Piperazine derivatives are a cornerstone in the development of atypical antipsychotic drugs. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a dual mechanism that is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.^[13]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Atypical antipsychotics containing a piperazine moiety modulate dopaminergic and serotonergic neurotransmission. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Simultaneously, antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, which may help to improve negative and cognitive symptoms.^[14] This dual action helps to restore a balance in neurotransmitter systems.^[13]



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Caption: Dual antagonism of D2 and 5-HT2A receptors by piperazine-based antipsychotics.

Antiviral Applications

The piperazine scaffold has been incorporated into various antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Quantitative Data on Antiviral Piperazine Derivatives

Compound/ Derivative	Virus	Cell Line	Activity Type	Value (μM)	Reference(s))
Indole Derivative 42	HIV-1	EC50	5.8 x 10 ⁻⁶		
Indole Derivative 43	HIV-1	EC50	4 x 10 ⁻⁵		
Benzimidazol e Derivative 63	HBV	EC50	0.6		
Benzimidazol e Derivative 63	HBsAg secretion	EC50	1.5		
HIV-1 Inhibitor-54	HIV-1 IIIB	MT-4	EC50	0.032	[15]

Experimental Protocols

This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.[15][16]

- Cell Seeding: Seed a human T-lymphocyte cell line (e.g., MT-4 or CEM-GXR) in a 96-well plate.[16]

- **Infection and Treatment:** Infect the cells with a known amount of HIV-1 stock. Immediately add serial dilutions of the piperazine derivative.
- **Incubation:** Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
- **Quantification of Viral Replication:** Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels compared to the untreated virus control indicates antiviral activity.

This assay evaluates the effect of a compound on HBV replication and antigen secretion.[\[17\]](#)
[\[18\]](#)

- **Cell Culture:** Plate HepG2.2.15 cells, which constitutively produce HBV, in 96-well plates.
- **Compound Treatment:** Treat the cells with different concentrations of the piperazine derivative.
- **Supernatant Collection:** Collect the culture supernatants at various time points (e.g., days 3, 5, 7, and 9).
- **Antigen Quantification:** Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using ELISA.
- **DNA Quantification:** Extract viral DNA from the supernatant and quantify the amount of HBV DNA using real-time PCR.

Anti-inflammatory Applications

Piperazine derivatives have also been investigated for their anti-inflammatory properties, showing efficacy in various in vivo models of inflammation.

Quantitative Data on Anti-inflammatory Piperazine Derivatives

Compound/Derivative	Animal Model	Dose	Inhibition (%)	Reference(s)
Methyl Salicylate Derivative M15	Xylene-induced ear edema	100 mg/kg	Potent activity	[19]
Methyl Salicylate Derivative M16	Xylene-induced ear edema	100 mg/kg	Potent activity	[19]

Experimental Protocols

This is a widely used model of acute inflammation.[20][21][22][23][24]

- **Animal Groups:** Divide mice into control, positive control (e.g., indomethacin), and test groups.
- **Compound Administration:** Administer the piperazine derivative orally or via intraperitoneal injection.
- **Induction of Edema:** After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
- **Measurement of Edema:** Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers. The difference in paw volume before and after carrageenan injection indicates the extent of edema.

This model is used to assess acute topical inflammation.[1][4][25]

- **Compound Administration:** Administer the piperazine derivative orally to the mice.
- **Induction of Edema:** After 1 hour, apply a small volume (e.g., 20 μ L) of xylene to both surfaces of the right ear.[4]
- **Sample Collection:** After 30 minutes, sacrifice the mice and collect both ears using a biopsy punch.
- **Measurement of Edema:** Weigh both ears. The difference in weight between the right (treated) and left (untreated) ear indicates the degree of edema.[4]

Conclusion

The piperazine ring is a remarkably versatile scaffold that continues to be a rich source of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antipsychotic, antiviral, and anti-inflammatory effects. The ability to readily modify the piperazine structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an enduringly attractive core for medicinal chemists. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel piperazine-based drugs.

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